5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions with broad substrate scope and excellent functional group tolerance . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine, leading to the formation of pyrazoles.
Reduction: Reduction reactions can be carried out using hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate nucleophiles under suitable conditions.
Common reagents used in these reactions include bromine, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester involves its interaction with specific molecular targets. The compound’s pyrazole ring can engage in tautomerism, influencing its reactivity and biological activity . This tautomerism may affect the compound’s ability to bind to enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
5-Bromo-1-p-tolyl-1H-pyrazole-3-carboxylicacidethylester can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13BrN2O2 |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
ethyl 5-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
QUFFCKSGFXLNCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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